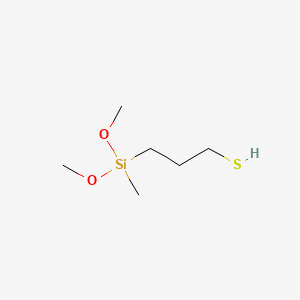

3-Mercaptopropylmethyldimethoxysilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[dimethoxy(methyl)silyl]propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2SSi/c1-7-10(3,8-2)6-4-5-9/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYAJDOSWUATPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

557088-80-9 | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557088-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60893531 | |

| Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dimethoxymethylsilyl)propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31001-77-1 | |

| Record name | (3-Mercaptopropyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31001-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031001771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethoxymethylsilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercaptopropylmethyldimethoxysilane: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropylmethyldimethoxysilane (MPMDMS) is a versatile organosilane coupling agent that plays a critical role in surface modification and the synthesis of advanced materials. Its bifunctional nature, featuring a reactive thiol group and hydrolyzable methoxysilane (B1618054) groups, allows it to form stable covalent bonds with both organic and inorganic materials. This unique characteristic makes it an invaluable tool in various scientific disciplines, including materials science, nanotechnology, and biomedical research. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of MPMDMS, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a central silicon atom bonded to a methyl group, two methoxy (B1213986) groups, and a propyl chain terminating in a thiol group.

Chemical Structure:

Workflow for Nanoparticle-based Drug Delivery using MPMDMS.

Development of Biosensors

The ability of MPMDMS to functionalize surfaces like gold and silica (B1680970) makes it highly suitable for the development of biosensors. The thiol groups can act as anchor points for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. These biosensors can be used for the detection of disease biomarkers, pathogens, or other analytes relevant to drug discovery and diagnostics.

Biocompatible Coatings

Silane-based coatings can improve the biocompatibility of implantable materials. B[1]y creating a well-defined interface between a medical device and biological tissue, MPMDMS can be used to reduce non-specific protein adsorption and improve the long-term performance of implants.

Quantitative Data on Surface Modification

The efficiency of surface modification with mercaptosilanes can be quantified using various analytical techniques. The following table summarizes typical data obtained from the characterization of MPTMS-modified nanosilica, which serves as a good reference for what can be expected with MPMDMS.

| Parameter | Unmodified Nanosilica | Modified Nanosilica |

| -SH Concentration (mmol/g) | 0 | 0.37 - 0.90 |

| Water Contact Angle (°) | ~0 (hydrophilic) | 15.3 - 54.5 (more hydrophobic) |

| Grafting Ratio (%) | 0 | 7.2 - 16.8 |

Data adapted from studies on 3-mercaptopropyltrimethoxysilane (MPTMS) on nanosilica.

This compound is a powerful and versatile chemical tool for researchers and professionals in materials science and drug development. Its ability to functionalize a wide range of inorganic surfaces with reactive thiol groups opens up numerous possibilities for the creation of advanced materials with tailored properties. From the development of sophisticated drug delivery systems and sensitive biosensors to the improvement of biocompatible coatings, MPMDMS continues to be a key enabler of innovation in scientific research. A thorough understanding of its chemical properties, reaction mechanisms, and experimental protocols is essential for harnessing its full potential in these demanding applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Mercaptopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Mercaptopropylmethyldimethoxysilane (MPMDMS), a versatile organosilane coupling agent. This document details common synthetic routes with experimental protocols, along with in-depth characterization methodologies and data.

Introduction

This compound is a bifunctional organosilane featuring a reactive thiol group and hydrolyzable methoxysilyl groups. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymers. The thiol group provides a reactive site for various chemical transformations, including thiol-ene click chemistry, nucleophilic additions, and disulfide bond formation, making it valuable in drug delivery systems, surface modification of biomaterials, and the synthesis of functionalized nanoparticles. The methyldimethoxysilyl group enables covalent bonding to surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides, through hydrolysis and condensation reactions.

Synthesis of this compound

Two primary synthetic strategies are commonly employed for the preparation of this compound: the reaction of a haloalkylsilane with a sulfur source and the hydrosilylation of allyl mercaptan.

Synthesis via Nucleophilic Substitution of a Haloalkylsilane

This widely used method involves the reaction of 3-chloropropylmethyldimethoxysilane (B101277) with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793).

Reaction Scheme:

-

Materials:

-

3-chloropropylmethyldimethoxysilane

-

Sodium hydrosulfide (NaSH)

-

Methanol (B129727) (anhydrous)

-

Toluene (anhydrous)

-

Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)

-

-

Procedure:

-

A solution of sodium hydrosulfide in methanol is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

3-chloropropylmethyldimethoxysilane is added dropwise to the sodium hydrosulfide solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 60-70 °C) and maintained for several hours with continuous stirring.

-

Reaction progress can be monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated sodium chloride is removed by filtration.

-

The methanol is removed from the filtrate by distillation.

-

The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Note: A similar procedure can be followed using thiourea as the sulfur source, which involves the formation of an isothiouronium salt intermediate, followed by hydrolysis to yield the mercaptan.

Synthesis via Hydrosilylation of Allyl Mercaptan

This method involves the platinum-catalyzed addition of methyldimethoxysilane (B100820) across the double bond of allyl mercaptan. This is an atom-economical approach that directly forms the desired product.

Reaction Scheme:

-

Materials:

-

Allyl mercaptan

-

Methyldimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Toluene (anhydrous, as solvent)

-

-

Procedure:

-

Allyl mercaptan and a catalytic amount of a platinum catalyst are charged into a reaction vessel under an inert atmosphere.

-

The mixture is heated to the desired reaction temperature (typically 60-100 °C).

-

Methyldimethoxysilane is then added dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

The reaction is monitored by FTIR or GC to follow the disappearance of the Si-H bond (around 2150 cm⁻¹) and the C=C bond.

-

Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel or activated carbon.

-

The solvent and any unreacted starting materials are removed by distillation.

-

The final product is purified by vacuum distillation.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₆O₂SSi |

| Molecular Weight | 180.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 96 °C at 30 mmHg |

| Density | 1.00 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.450 |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. The expected chemical shifts (δ) are as follows (referenced to TMS, in CDCl₃):

-

~0.2 ppm (singlet, 3H, Si-CH ₃)

-

~0.7 ppm (triplet, 2H, Si-CH ₂-)

-

~1.3 ppm (triplet, 1H, -SH )

-

~1.7 ppm (sextet, 2H, -CH₂-CH ₂-CH₂-)

-

~2.5 ppm (quartet, 2H, -CH ₂-SH)

-

~3.5 ppm (singlet, 6H, -O-CH ₃)

-

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The expected chemical shifts (δ) are as follows (referenced to TMS, in CDCl₃):

-

~-5.0 ppm (Si-C H₃)

-

~10.0 ppm (Si-C H₂-)

-

~27.0 ppm (-CH₂-C H₂-CH₂-)

-

~28.0 ppm (-C H₂-SH)

-

~50.0 ppm (-O-C H₃)

-

-

²⁹Si NMR Spectroscopy: Confirms the silicon environment. A single resonance is expected in the range of -20 to -25 ppm (referenced to TMS). For the similar (3-Mercaptopropyl)trimethoxysilane, signals for the monomer have been observed in this region.[1]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2940-2840 | C-H stretching (propyl and methyl groups) |

| 2550-2570 | S-H stretching (thiol group)[2] |

| 1460 | C-H bending |

| 1260 | Si-CH₃ bending |

| 1080-1190 | Si-O-C stretching |

| 810-840 | Si-C stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the closely related (3-Mercaptopropyl)trimethoxysilane, the molecular ion peak (M⁺) is observed at m/z = 196.[3] For this compound, the molecular ion peak is expected at m/z = 180. Common fragments would result from the loss of methoxy (B1213986) groups (-OCH₃), the methyl group (-CH₃), and cleavage of the propyl chain.

Visualizations

Synthesis Pathway Diagram

References

An In-depth Technical Guide to the Mechanism of Action of 3-Mercaptopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropylmethyldimethoxysilane (3-MPMDMS) is a bifunctional organosilane compound of significant interest in surface modification, bioconjugation, and materials science. Its unique molecular structure, featuring a reactive dimethoxysilyl group and a terminal thiol (mercapto) group, allows it to act as a versatile molecular bridge between inorganic substrates and organic or biological entities. This guide provides a detailed technical overview of the mechanism of action of 3-MPMDMS, encompassing its surface binding chemistry and subsequent functionalization reactions.

Core Mechanism of Action: A Two-Stage Process

The mechanism of action of 3-MPMDMS can be understood as a two-stage process:

-

Surface Modification and Immobilization: The methoxysilane (B1618054) end of the molecule facilitates its attachment to hydroxyl-rich surfaces such as silica (B1680970), glass, and metal oxides.

-

Functionalization via the Thiol Group: The terminal mercapto group remains available for subsequent covalent attachment of a wide range of molecules through various chemical reactions, most notably the thiol-ene "click" reaction.

Stage 1: Surface Modification and Immobilization

The immobilization of 3-MPMDMS onto a hydroxylated surface is a multi-step process involving hydrolysis and condensation reactions.

Hydrolysis

In the presence of water, the two methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.

Reaction: CH₃(CH₂)₃-Si(CH₃)(OCH₃)₂ + 2H₂O → CH₃(CH₂)₃-Si(CH₃)(OH)₂ + 2CH₃OH

Condensation and Covalent Bond Formation

The newly formed silanol groups can then undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanols from different 3-MPMDMS molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers in solution or on the surface.

-

Surface Condensation: The silanol groups of 3-MPMDMS react with the hydroxyl groups (-OH) present on the substrate surface to form stable, covalent siloxane bonds (Substrate-O-Si). This is the key step for the immobilization of the silane on the surface.

This process results in a self-assembled monolayer (SAM) or a thin film of 3-MPMDMS on the substrate, with the propyl-thiol chains oriented away from the surface.

Figure 1: Hydrolysis and condensation of 3-MPMDMS on a hydroxylated surface.

Stage 2: Functionalization via the Thiol Group

Once the 3-MPMDMS is immobilized, the pendant thiol groups provide a reactive handle for the covalent attachment of various molecules. The most prominent reaction for this purpose is the thiol-ene "click" reaction .

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (a molecule containing a carbon-carbon double bond). This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light in the presence of a photoinitiator), and is tolerant of a wide range of functional groups, making it a "click" chemistry reaction.[1]

Mechanism:

-

Initiation: A photoinitiator, upon exposure to UV light, generates free radicals.

-

Chain Transfer: The radical abstracts a hydrogen atom from the thiol group (R-SH) of the surface-bound 3-MPMDMS, forming a thiyl radical (R-S•).

-

Propagation: The thiyl radical adds across the double bond of an "ene"-containing molecule, forming a carbon-centered radical.

-

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming the final thioether product. This allows the chain reaction to continue.

Figure 2: Thiol-ene "click" reaction on a 3-MPMDMS modified surface.

Experimental Protocols

The following are generalized protocols for the surface modification with 3-MPMDMS and subsequent thiol-ene reaction. Optimization is often required for specific substrates and applications.

Protocol 1: Silanization of Silica/Glass Surfaces

-

Surface Preparation:

-

Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 2-5 minutes or by immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). [2]

-

Rinse the activated substrate extensively with DI water and dry under nitrogen.

-

-

Silanization Solution Preparation:

-

Prepare a 1-2% (v/v) solution of 3-MPMDMS in an anhydrous solvent such as toluene (B28343) or ethanol.[2]

-

For consistent hydrolysis, a small, controlled amount of water (e.g., 5% of the silane volume) can be added to the non-aqueous solvent.

-

-

Silanization Reaction:

-

Immerse the cleaned and activated substrates in the 3-MPMDMS solution.

-

The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60 °C) for 30-60 minutes.[2]

-

-

Post-Silanization Treatment:

-

Remove the substrates from the silane solution and rinse thoroughly with the solvent to remove any unbound silane.

-

Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[2]

-

Protocol 2: Photoinitiated Thiol-Ene "Click" Reaction

-

Reaction Mixture Preparation:

-

Prepare a solution of the alkene-containing molecule of interest in a suitable solvent (e.g., methanol, THF).

-

Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), to the solution at a concentration of 1-5 mol% relative to the alkene.

-

-

Reaction Execution:

-

Immerse the 3-MPMDMS-modified substrate in the reaction mixture.

-

Irradiate the setup with a UV lamp (e.g., 365 nm) for 30 minutes to 2 hours at room temperature.[3]

-

-

Post-Reaction Cleaning:

-

Remove the substrate from the reaction solution.

-

Rinse thoroughly with the reaction solvent and then with a series of other appropriate solvents to remove any unreacted reagents.

-

Dry the functionalized substrate under a stream of nitrogen.

-

Figure 3: Experimental workflow for surface modification and functionalization.

Data Presentation: Quantitative Analysis

The success of the surface modification can be quantified using various surface-sensitive analytical techniques.

| Analytical Technique | Information Obtained | Typical Values / Observations |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface. Confirms the presence of Si, C, O, and S from the 3-MPMDMS layer. High-resolution scans of Si 2p, C 1s, and S 2p can provide information about the chemical states.[4][5] | Increase in C and S signals after silanization. The Si 2p peak may show a shift or broadening indicating the formation of Si-O-Si bonds. The S 2p peak at ~164 eV confirms the presence of the thiol group. |

| Spectroscopic Ellipsometry | Thickness of the deposited silane layer.[6][7] | Monolayer thickness is typically in the range of 1-2 nm. Thicker layers can be formed depending on the reaction conditions. |

| Contact Angle Goniometry | Changes in surface wettability (hydrophobicity/hydrophilicity).[8] | A clean silica surface is hydrophilic (low contact angle). After silanization with 3-MPMDMS, the surface becomes more hydrophobic due to the propyl chains, resulting in an increased water contact angle. |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness.[4] | Can be used to assess the uniformity of the silane coating and identify any aggregation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups.[8] | Appearance of C-H stretching peaks (~2900 cm⁻¹) and the S-H stretching peak (~2550 cm⁻¹, often weak) after silanization. |

Conclusion

This compound serves as a robust and versatile coupling agent for the functionalization of surfaces. Its mechanism of action, based on the well-established chemistry of silane hydrolysis and condensation, followed by the highly efficient thiol-ene "click" reaction, provides a powerful platform for researchers in various scientific disciplines. The ability to create stable, covalently modified surfaces with a wide range of functionalities opens up numerous possibilities in drug delivery, biosensing, and the development of advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horiba.com [horiba.com]

- 8. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

An In-depth Technical Guide to the Hydrolysis and Condensation of 3-Mercaptopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of 3-Mercaptopropylmethyldimethoxysilane (MPMDMS). While specific kinetic data for MPMDMS is limited in publicly available literature, this document extrapolates from extensive research on analogous mono-, di-, and tri-functional alkoxysilanes to provide a robust framework for understanding and controlling its sol-gel chemistry. The principles outlined herein are crucial for applications ranging from surface modification and nanoparticle synthesis to the development of novel drug delivery systems.

Fundamental Chemistry: Hydrolysis and Condensation

The transformation of this compound from a monomeric species to a polysiloxane network is a two-step process involving hydrolysis and condensation.[1][2]

1.1. Hydrolysis:

In the initial step, the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either acids or bases.[1][3] The presence of a methyl group and a mercaptopropyl group on the silicon atom influences the electron density and steric hindrance, thereby affecting the rate of hydrolysis.[3][4]

The hydrolysis of MPMDMS proceeds in a stepwise manner:

-

First Hydrolysis: CH₃(HS(CH₂)₃)Si(OCH₃)₂ + H₂O ⇌ CH₃(HS(CH₂)₃)Si(OCH₃)(OH) + CH₃OH

-

Second Hydrolysis: CH₃(HS(CH₂)₃)Si(OCH₃)(OH) + H₂O ⇌ CH₃(HS(CH₂)₃)Si(OH)₂ + CH₃OH

1.2. Condensation:

Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si), the backbone of the resulting polymer.[1] This process can occur through two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 CH₃(HS(CH₂)₃)Si(OH)₂ → (HO)Si(CH₃)( (CH₂)₃SH) - O - Si(CH₃)((CH₂)₃SH)(OH) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule. CH₃(HS(CH₂)₃)Si(OH)₂ + CH₃(HS(CH₂)₃)Si(OCH₃)₂ → (HO)Si(CH₃)( (CH₂)₃SH) - O - Si(CH₃)((CH₂)₃SH)(OCH₃) + CH₃OH

The dimeric and oligomeric species formed can undergo further condensation reactions, leading to the formation of a three-dimensional polysiloxane network.

Factors Influencing Hydrolysis and Condensation

The rates of hydrolysis and condensation, and consequently the structure of the final polysiloxane, are significantly influenced by several experimental parameters.

| Parameter | Effect on Hydrolysis | Effect on Condensation | References |

| pH | Acid and base catalysis significantly increase the rate compared to neutral conditions. The minimum rate is observed around pH 7. | The rate is minimized around pH 4-5. Both acidic and basic conditions catalyze condensation. | [1][5][6] |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₄OH, NaOH) are commonly used. | The same catalysts for hydrolysis also promote condensation. | [1][3] |

| Water Concentration | The rate of hydrolysis is dependent on the water-to-alkoxysilane molar ratio. | Water is a product of one condensation pathway and a reactant in hydrolysis, creating a complex equilibrium. | [2] |

| Solvent | The type of solvent (e.g., alcohols, THF) can affect the solubility of reactants and intermediates and can participate in transesterification reactions. | The solvent polarity can influence the stability of transition states. | [6] |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation. | Higher temperatures favor the formation of more highly condensed structures. | [7] |

| Steric and Inductive Effects | The methyl group in MPMDMS is less sterically hindering than a third alkoxy group, which can influence reaction rates compared to trimethoxysilanes. | The electron-donating nature of the methyl group can affect the reactivity of the silicon center. | [3][4] |

Experimental Protocols

While a specific, optimized protocol for the hydrolysis and condensation of MPMDMS is application-dependent, the following provides a general methodology that can be adapted for various sol-gel applications.

3.1. General Procedure for Sol-Gel Synthesis:

-

Preparation of the Precursor Solution: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol).

-

Initiation of Hydrolysis: Add a mixture of water and a catalyst (acid or base) to the silane solution under vigorous stirring. The molar ratio of water to silane is a critical parameter to control.

-

Aging (Sol Formation): Allow the solution to stir at a controlled temperature for a specific period (minutes to hours) to allow for hydrolysis and initial condensation to occur, leading to the formation of a sol.

-

Gelation: Continue the reaction until the sol transforms into a gel, a continuous solid network encompassing the solvent. The time to gelation is dependent on the reaction conditions.

-

Aging of the Gel: Let the gel age in its mother liquor for a period to allow for further condensation and strengthening of the siloxane network.

-

Drying: Remove the solvent from the gel network to obtain a xerogel or aerogel, depending on the drying method used.

3.2. Characterization Techniques:

The progress of hydrolysis and condensation can be monitored using various analytical techniques:

| Technique | Information Obtained | References |

| ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides quantitative information on the degree of condensation by identifying and quantifying different silicon species (monomers, dimers, trimers, etc.) based on their chemical shifts. | [8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of Si-OCH₃ bonds and the appearance of Si-OH and Si-O-Si bonds. | [10][11] |

| Gas Chromatography (GC) | Can be used to follow the consumption of the silane precursor. | [12] |

| Rheology | Measures the change in viscosity of the solution as it transitions from a sol to a gel. |

Visualizing the Process and Logic

4.1. Hydrolysis and Condensation Pathway

Caption: General reaction pathway for the hydrolysis and condensation of MPMDMS.

4.2. Experimental Workflow for Sol-Gel Synthesis

Caption: A typical experimental workflow for the synthesis of polysiloxanes from MPMDMS.

4.3. Factors Influencing Reaction Rates

Caption: Key factors that control the kinetics of MPMDMS hydrolysis and condensation.

Conclusion

The hydrolysis and condensation of this compound provide a versatile route to functionalized polysiloxane materials. A thorough understanding and precise control of the reaction parameters are paramount to achieving desired material properties. While this guide offers a comprehensive overview based on the established chemistry of alkoxysilanes, further empirical studies are encouraged to delineate the specific kinetic and thermodynamic profiles of MPMDMS for advanced applications in research and development.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

3-Mercaptopropylmethyldimethoxysilane safety data sheet (SDS) information

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It summarizes publicly available safety data. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer, which must be consulted for specific handling and emergency procedures.

Chemical Identification

3-Mercaptopropylmethyldimethoxysilane is an organosilane compound used as a coupling agent and surface modifier.[1] Its bifunctional nature allows it to act as an interface between inorganic materials (like glass and metals) and organic polymers.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-(Dimethoxymethylsilyl)-1-propanethiol, Dimethoxy-(3-mercaptopropyl)methylsilane[2][3] |

| CAS Number | 31001-77-1[3] |

| EC Number | 250-426-8[3] |

| Molecular Formula | C6H16O2SSi[2] |

| Molecular Weight | 180.34 g/mol [2] |

Hazard Identification

This substance is classified as hazardous. The primary hazards are related to its combustibility and its potential to cause irritation to the eyes, skin, and respiratory system.[4]

GHS Hazard Statements:

-

H227: Combustible liquid.[5]

-

H315: Causes skin irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H411: Toxic to aquatic life with long-lasting effects.[6]

It is important to note that this compound can react with moisture or water to form methanol.[5] Methanol is associated with its own set of hazards, including oral toxicity that can lead to nausea, headache, and visual disturbances, including blindness.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data typically found in an SDS for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [7] |

| Appearance | Colorless transparent liquid[2] | [2] |

| Odor | Unpleasant, stench[2][8] | [2][8] |

| Boiling Point | 96 °C @ 30 mmHg[3] | [3] |

| Flash Point | 93 °C (199.4 °F) - closed cup[3] | [3] |

| Density | 1.0 g/mL at 25 °C[3] | [3] |

| Solubility | Insoluble in water, soluble in alcohol; reacts slowly with water[2] |[2] |

Table 2: Toxicological Information (Representative Data) Note: Specific toxicity values can vary between suppliers and testing protocols. The following are illustrative.

| Parameter | Value | Species | Route |

|---|---|---|---|

| LD50 (Oral) | 730 µL/kg | Rat | Oral |

| LD50 (Dermal) | 2494 mg/kg | Rabbit | Dermal |

Table 3: Exposure Controls

| Parameter | Value |

|---|---|

| Engineering Controls | Provide local exhaust or general room ventilation.[5][7] Emergency eyewash fountains and safety showers should be available.[5][7] |

| OSHA PEL (for Methanol byproduct) | 200 ppm (TWA)[5] |

Experimental Protocols

While specific experimental details are proprietary to the testing agency, the methodologies for determining key safety data points generally follow internationally recognized standards.

-

Flash Point Determination: The flash point is typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or a similar standard. The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

-

Acute Toxicity (LD50): Acute oral toxicity is often determined using a protocol like the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). In this method, a stepwise procedure is used with a small number of animals. A test dose is administered to a group of animals (typically rats). Depending on the outcome (survival or mortality), the dose for the next group is adjusted up or down. This process continues until the dose causing mortality in 50% of the test population (the LD50) can be determined.

Safety Workflows and Logical Diagrams

First Aid Response Workflow The following diagram outlines the decision-making process for first aid after an exposure incident.

Caption: First aid decision workflow following an exposure event.

Personal Protective Equipment (PPE) Selection Logic This diagram shows the logical flow for selecting appropriate PPE based on the type of handling task.

Caption: Logic for selecting appropriate personal protective equipment (PPE).

Hazard Communication and Control Pathway This diagram illustrates the flow of information from hazard classification to workplace controls.

Caption: Information pathway from hazard classification to workplace controls.

Handling and Storage

-

Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing, and do not breathe vapor or mist.[5][7] Keep away from heat, sparks, and open flames.[5][8] Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like moisture, water, and strong oxidizing agents.[7][8] Keep containers tightly closed.[2][7]

Fire-Fighting and Spill Measures

-

Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[7]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[8][9] Use water spray to cool exposed containers.[5]

-

Spill Cleanup: Evacuate unnecessary personnel and remove all ignition sources.[7][8] Absorb the spill with a non-combustible material like sand or earth and place it in a suitable container for disposal.[8][9] Ensure the cleanup area is well-ventilated.[9]

References

- 1. 3-mercaptopropyltrimethoxysilane, cas:4420-74-0 Hengda Chemical [hengdasilane.com]

- 2. iotasilane.com [iotasilane.com]

- 3. (3-Mercaptopropyl)methyldimethoxysilane = 95.0 31001-77-1 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. cfmats.com [cfmats.com]

- 7. gelest.com [gelest.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

Spectral Analysis of 3-Mercaptopropylmethyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Mercaptopropylmethyldimethoxysilane (MPMDMS), a versatile organosilane coupling agent. This document details Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, including experimental protocols and spectral assignments, to support researchers in its application and characterization.

Introduction

This compound is a bifunctional organosilane featuring a reactive thiol group and hydrolyzable methoxysilyl groups. This structure allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable component in drug delivery systems, biomaterials, and surface modification applications. Accurate spectral characterization is crucial for verifying its purity, understanding its chemical behavior, and ensuring its effective integration into complex systems.

Spectroscopic Data

The following sections present the key NMR and FTIR spectral data for this compound. The data for the closely related compound, 3-Mercaptopropyltrimethoxysilane, is also provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within the this compound molecule.

Table 1: ¹H NMR Spectral Data for this compound (Predicted) and 3-Mercaptopropyltrimethoxysilane

| Functional Group | Predicted ¹H Chemical Shift (ppm) for MPMDMS | ¹H Chemical Shift (ppm) for 3-Mercaptopropyltrimethoxysilane | Multiplicity | Integration |

| Si-CH₃ | ~0.1 | - | Singlet | 3H |

| Si-CH₂- | ~0.7 | 0.76 | Triplet | 2H |

| -CH₂- | ~1.7 | 1.72 | Multiplet | 2H |

| -CH₂-SH | ~2.5 | 2.54 | Quartet | 2H |

| -SH | ~1.3 | 1.36 | Triplet | 1H |

| -OCH₃ | ~3.5 | 3.57 | Singlet | 6H |

Note: Predicted values for MPMDMS are based on its chemical structure and comparison with similar compounds.

Table 2: ¹³C NMR Spectral Data for this compound and 3-Mercaptopropyltrimethoxysilane

| Carbon Atom | ¹³C Chemical Shift (ppm) for MPMDMS | ¹³C Chemical Shift (ppm) for 3-Mercaptopropyltrimethoxysilane |

| Si-CH₃ | -4.8 | - |

| Si-CH₂- | 10.5 | 8.3 |

| -CH₂- | 27.8 | 27.4 |

| -CH₂-SH | 28.1 | 28.2 |

| -OCH₃ | 50.4 | 50.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2940 | C-H stretch | -CH₃, -CH₂- |

| ~2840 | C-H stretch | -OCH₃ |

| ~2550 | S-H stretch | Thiol (-SH) |

| ~1460 | C-H bend | -CH₂- |

| ~1260 | Si-CH₃ stretch | Methylsilyl |

| ~1090 | Si-O-C stretch | Methoxysilyl |

| ~840 | Si-C stretch | Alkylsilyl |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ containing TMS.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or higher for good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 2-5 seconds for ¹H).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected chemical shift range (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to 1024 or higher due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

FTIR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

If using an ATR accessory, ensure the crystal is clean.

-

-

Background Spectrum:

-

Acquire a background spectrum with no sample in the beam path (for transmission) or with the clean, empty ATR crystal. This will account for atmospheric CO₂ and water vapor, as well as any instrument-related absorptions.

-

-

Sample Application (Transmission):

-

Place a small drop of this compound onto one of the salt plates.

-

Carefully place the second salt plate on top, creating a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Application (ATR):

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Set the spectral range (e.g., 4000 to 400 cm⁻¹).

-

Set the resolution (e.g., 4 cm⁻¹).

-

Set the number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and a soft, lint-free cloth.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to the Solubility of 3-Mercaptopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Mercaptopropylmethyldimethoxysilane (MPMDMS). Due to the reactive nature of this silane (B1218182) coupling agent, particularly its hydrolysis in aqueous environments, a thorough understanding of its solubility is critical for its effective application in research and development. This document outlines its miscibility with various organic solvents, its behavior in water, and provides a generalized experimental protocol for determining its solubility.

Solubility Profile of this compound

This compound is a versatile organosilane that is generally characterized by its miscibility with a wide range of organic solvents and its insolubility and reactivity in aqueous solutions. The solubility of MPMDMS is dictated by the chemical nature of its functional groups: the non-polar propyl and methyl groups, the thiol group, and the hydrolyzable methoxysilane (B1618054) groups.

Data Presentation: Qualitative Solubility and Miscibility

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Notes |

| Alcohols | Methanol (B129727), Ethanol | Miscible | The methoxy (B1213986) groups of MPMDMS are similar in polarity to alcohols, promoting miscibility. Methanol is particularly compatible for preparing hydrolysis solutions.[1] |

| Ketones | Acetone | Miscible | Expected to be fully miscible due to similar polarities. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The non-polar propyl chain of MPMDMS contributes to its solubility in aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane | Soluble | Good solubility is expected due to the non-polar characteristics of the silane. |

| Water | Deionized Water | Insoluble (Reacts) | MPMDMS is insoluble in water and undergoes hydrolysis, where the methoxy groups react with water to form silanols and methanol.[2] |

Behavior in Aqueous Solutions: The Hydrolysis of this compound

In the presence of water, this compound undergoes hydrolysis, a chemical reaction where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol as a byproduct. This reaction is a critical step in the application of silane coupling agents for surface modification.

The hydrolysis reaction can be summarized as follows:

CH₃Si(OCH₃)₂(CH₂)₃SH + 2H₂O → CH₃Si(OH)₂(CH₂)₃SH + 2CH₃OH

Several factors influence the rate of this hydrolysis reaction:

-

pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The reaction is slowest at a neutral pH of around 7. For non-amino silanes, adjusting the pH to an acidic range of 3 to 5 is often recommended to accelerate hydrolysis.[2][3]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[1][2]

-

Concentration: A higher concentration of the silane in the aqueous solution can lead to a faster hydrolysis rate. However, it can also increase the rate of self-condensation of the resulting silanols.[2]

-

Co-solvents: The use of alcohol co-solvents, such as ethanol, can slow down the hydrolysis reaction.[2]

Following hydrolysis, the resulting silanols are highly reactive and can undergo condensation reactions with other silanols to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.

Experimental Protocols

As quantitative solubility data for this compound is not widely published, researchers may need to determine its solubility in specific solvents for their applications. Below is a generalized protocol for the visual determination of miscibility of MPMDMS in a liquid solvent, adapted from standard laboratory practices.

Experimental Protocol: Determination of Miscibility of this compound in a Solvent

Objective: To visually determine if this compound is miscible in a given solvent at various concentrations at room temperature.

Materials:

-

This compound (MPMDMS)

-

Solvent of interest (e.g., ethanol, toluene, hexane)

-

A series of clean, dry glass test tubes with stoppers or screw caps

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

-

Safety glasses, gloves, and lab coat

Procedure:

-

Preparation: Label a series of test tubes for different concentrations of MPMDMS in the chosen solvent (e.g., 1%, 5%, 10%, 25%, 50% v/v).

-

Dispensing: Carefully dispense the required volume of the solvent into each test tube using a graduated pipette.

-

Addition of MPMDMS: Add the corresponding volume of MPMDMS to each test tube to achieve the desired concentrations.

-

Mixing: Securely cap the test tubes and mix the contents thoroughly for 30-60 seconds using a vortex mixer or by vigorous shaking.

-

Observation (Initial): Immediately after mixing, visually inspect the mixture for any signs of immiscibility, such as the formation of layers, cloudiness (turbidity), or droplets.

-

Equilibration: Allow the test tubes to stand undisturbed at a constant temperature (e.g., 25°C) for a period of time (e.g., 1 hour) to allow for equilibration.

-

Observation (Final): After the equilibration period, carefully observe the contents of each test tube again.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible separation or cloudiness.

-

Immiscible: The mixture will separate into two distinct layers.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate.

-

-

Recording Data: Record the observations for each concentration.

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of Factors Influencing Solubility

The following diagram illustrates the key factors that influence the solubility and hydrolysis of this compound.

Caption: Logical relationship of factors affecting MPMDMS solubility.

References

Thermal Stability of 3-Mercaptopropylmethyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Mercaptopropylmethyldimethoxysilane

This compound is a bifunctional organosilane containing a reactive mercapto group and hydrolyzable methoxysilyl groups. This structure allows it to act as a coupling agent, surface modifier, and crosslinking agent in a variety of applications, including in the development of novel materials for the pharmaceutical and drug delivery sectors. Understanding its thermal stability is paramount for ensuring its integrity during synthesis, processing, and storage, as well as for predicting its behavior in thermally stressed applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its physical behavior and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H16O2SSi |

| Molecular Weight | 180.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 96 °C at 30 mmHg |

| Density | 1.0 g/mL at 25 °C |

| Flash Point | 93 °C (closed cup) |

Thermal Stability Profile

Direct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not extensively reported in scientific literature. However, data from analogous compounds, such as 3-mercaptopropyltrimethoxysilane (MPTMS), can provide valuable insights into its expected thermal behavior.

Organosilanes, in general, exhibit thermal stability that is influenced by the nature of the organic substituent and the type of hydrolyzable groups attached to the silicon atom. The presence of the propyl chain and the mercapto group in MPMDMS will be the primary determinants of its decomposition pathway.

Expected Thermal Decomposition

The thermal decomposition of this compound is anticipated to occur through a multi-step process. Initial degradation is likely to involve the cleavage of the C-S and C-C bonds in the propyl chain, followed by the decomposition of the methoxy (B1213986) groups on the silicon atom at higher temperatures. Hazardous decomposition products may include volatile sulfur compounds, hydrocarbons, and silicon oxides.

Analogous Compound Data: 3-mercaptopropyltrimethoxysilane (MPTMS)

While not identical, MPTMS shares a similar propylmercapto functional group with MPMDMS. Studies on materials incorporating MPTMS suggest that the mercapto-functionalized silane (B1218182) layer is stable at elevated temperatures. For instance, gold nanoparticles stabilized with MPTMS have shown sinter-resistance at temperatures up to 650 °C, indicating the robust nature of the silane linkage.[1] However, the thermal stability of the neat liquid MPTMS will be lower. General TGA data for nanocomposite films prepared with MPTMS show a major weight loss occurring above 330 °C, which is attributed to the cleavage of the polymer chains.[2]

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, which indicates thermal decomposition and stability.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, representative liquid sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to the expected decomposition (e.g., from room temperature to 800 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, which can reveal thermal events such as melting, crystallization, glass transitions, and decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent volatilization before decomposition.[3] An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, often including heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks indicate thermal events. For thermal stability assessment, the onset of an exothermic decomposition peak is a critical parameter.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for thermal analysis and a conceptual decomposition pathway for a mercaptoalkoxysilane.

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Caption: A conceptual diagram of the thermal decomposition pathway for a mercaptoalkoxysilane.

Storage and Handling Recommendations

Given the potential for thermal and hydrolytic degradation, this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Containers should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the methoxy groups. For long-term storage, refrigeration may be considered to minimize any potential degradation.

Conclusion

While specific quantitative data on the thermal stability of this compound is limited, this guide provides a framework for understanding its expected behavior based on its chemical structure and data from analogous compounds. For critical applications, it is strongly recommended that researchers perform their own thermal analysis using the protocols outlined herein to obtain precise data for their specific material and processing conditions. This will ensure the reliable and safe use of this versatile organosilane in research, development, and manufacturing.

References

- 1. Probing the Thermal Stability of (3-Mercaptopropyl)-trimethoxysilane-Protected Au25 Clusters by In Situ Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of the Thiol Group in 3-Mercaptopropylmethyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopropylmethyldimethoxysilane (MPMDMS) is a bifunctional organosilane that plays a critical role as a molecular bridge between inorganic substrates and organic polymers. Its versatility stems from its unique chemical structure, featuring a reactive thiol (-SH) group and hydrolyzable methoxy (B1213986) groups. This technical guide provides an in-depth exploration of the pivotal role of the thiol group in the functionality of MPMDMS. We will delve into the chemical reactivity of the thiol group, its mechanism of action in various applications, and its impact on the performance of advanced materials. This guide also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Organofunctional silanes are a class of compounds that act as coupling agents, adhesion promoters, and surface modifiers, enabling the creation of high-performance composite materials. This compound (MPMDMS) is a prominent member of this class, distinguished by its mercapto-functional group. The core of MPMDMS's utility lies in its dual reactivity: the dimethoxysilyl group provides a mechanism for covalent bonding to inorganic surfaces, while the terminal thiol group offers a reactive site for interaction with organic matrices and metallic nanoparticles. This guide will focus specifically on the contributions of the thiol group to the diverse applications of MPMDMS.

Chemical Structure and Properties of this compound

MPMDMS is a colorless liquid with the chemical formula CH₃Si(OCH₃)₂(CH₂)₃SH. Its key structural features are a central silicon atom bonded to a methyl group, two hydrolyzable methoxy groups, and a propyl chain terminating in a thiol group.

The Role of the Thiol Group in Surface Modification and Adhesion

The thiol group is the primary functional group responsible for the interaction of MPMDMS with a wide range of organic polymers and metallic surfaces. Its high reactivity and affinity for noble metals make it an ideal anchor for surface functionalization.

Interaction with Inorganic Surfaces

While the methoxy groups of MPMDMS are responsible for bonding to oxide-rich surfaces like silica (B1680970) and glass through hydrolysis and condensation, the thiol group can also play a role in adhesion to metallic substrates. The sulfur atom in the thiol group has a strong affinity for metals such as gold, silver, and copper, forming stable metal-sulfur bonds. This interaction is the basis for the formation of self-assembled monolayers (SAMs) on these surfaces, which can alter surface properties like wettability and corrosion resistance.

Coupling Agent in Polymer Composites

In polymer composites, MPMDMS acts as a molecular bridge between inorganic fillers (e.g., silica, glass fibers) and an organic polymer matrix. The thiol group provides a reactive site for covalent bonding with the polymer. This is particularly effective in sulfur-cured elastomers and polymers that can undergo "thiol-ene" click reactions.[1] This covalent linkage across the interface significantly improves the mechanical properties of the composite material.

Quantitative Data on Adhesion Promotion:

While specific data for MPMDMS is limited in publicly available literature, studies on the closely related 3-mercaptopropyltrimethoxysilane (MPTMS) provide a strong indication of the thiol group's effectiveness.

| Property | Untreated Aluminum | MPTMS-Treated Aluminum | Improvement (%) |

| Adhesion Strength (T-Peel Test) | - | - | ~220% |

| Data adapted from studies on MPTMS, which is expected to have similar thiol reactivity to MPMDMS. |

Mechanism of Adhesion Promotion

The adhesion promotion mechanism of MPMDMS can be summarized in a two-step process:

-

Hydrolysis and Condensation: The methoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable siloxane bonds (Si-O-Substrate).

-

Thiol-Polymer Reaction: The pendant thiol group is then available to react with the organic polymer matrix. This can occur through various mechanisms, including radical-initiated thiol-ene reactions with unsaturated polymers or reactions with other functional groups in the polymer.

Role of the Thiol Group in Nanoparticle Synthesis and Functionalization

The thiol group of MPMDMS is instrumental in the synthesis and surface functionalization of nanoparticles, particularly metallic nanoparticles.

Synthesis of Gold Nanoparticles

MPMDMS can act as both a reducing agent and a capping agent in the synthesis of gold nanoparticles. The thiol group can reduce gold salts (HAuCl₄) to form gold nanoparticles, while simultaneously binding to the nanoparticle surface to control their growth and prevent aggregation.

Experimental Protocol for Gold Nanoparticle Synthesis (Adapted from MPTMS protocol):

-

Hydrolysis of MPMDMS: Prepare a stock solution by adding 100 µL of MPMDMS to 10 mL of deionized water and stirring overnight.

-

Reaction Mixture: In a separate vessel, add 40 µL of the hydrolyzed MPMDMS stock solution and 1 mg of HAuCl₄ to 3 mL of deionized water.

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 800W) for approximately 60 seconds, or until a color change to red-purple is observed, indicating the formation of gold nanoparticles.[2]

Functionalization of Nanoparticles

The thiol group provides a versatile handle for the functionalization of various nanoparticles, including silica and magnetic nanoparticles. This allows for the attachment of biomolecules, drugs, or other functional ligands for applications in drug delivery, diagnostics, and catalysis.

Experimental Protocol for Silica Nanoparticle Functionalization (Adapted from MPTMS protocol):

-

Dispersion of Silica Nanoparticles: Disperse 1 g of silica nanoparticles in 100 mL of anhydrous toluene (B28343) in a three-neck round-bottom flask. Sonicate for 15-30 minutes to ensure a uniform dispersion.

-

Reaction Setup: Equip the flask with a condenser and a magnetic stir bar, and purge the system with an inert gas (e.g., argon) for 15 minutes.

-

Addition of MPMDMS: While stirring, add a predetermined amount of MPMDMS (e.g., 5-10% weight ratio of silane (B1218182) to nanoparticles) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain the reaction for 4-24 hours.

-

Purification: After the reaction, purify the functionalized nanoparticles by repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent.

-

Drying: Dry the purified nanoparticles in an oven at 60-80°C until a constant weight is achieved.

Role in Biosensor Development

The ability of the thiol group to immobilize biomolecules on surfaces is a key advantage in the development of biosensors. For instance, in a lactate (B86563) biosensor, a 3D network of a similar mercapto-silane can be formed on a gold electrode. The thiol groups within this network can anchor gold nanoparticles, which in turn provide a high surface area for the immobilization of enzymes like lactate oxidase. This architecture facilitates efficient electron transfer and enhances the sensitivity and stability of the biosensor.

Conclusion

The thiol group is a cornerstone of the functionality of this compound. Its high reactivity and affinity for a diverse range of materials, from noble metals to organic polymers, enable MPMDMS to be a versatile tool in materials science, nanotechnology, and biotechnology. By understanding the fundamental role of the thiol group, researchers and professionals can better leverage the capabilities of MPMDMS to design and fabricate advanced materials with tailored properties and enhanced performance. The experimental protocols and data presented in this guide serve as a valuable resource for the practical application of this powerful organosilane.

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using 3-Mercaptopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Mercaptopropylmethyldimethoxysilane (3-MPMDMS) for the surface modification of various substrates. This silane (B1218182) coupling agent is a valuable tool for introducing thiol (-SH) functional groups onto surfaces, enabling a wide range of subsequent chemical modifications and applications in fields such as biosensor development, drug delivery, and materials science.

Introduction to this compound (3-MPMDMS)

This compound is an organosilane with the chemical formula CH₃Si(OCH₃)₂(CH₂)₃SH. Its molecular structure features a central silicon atom bonded to a methyl group, two methoxy (B1213986) groups, and a propyl chain terminating in a thiol group. The methoxy groups are reactive towards hydroxylated surfaces, such as silica (B1680970), glass, and metal oxides, forming stable siloxane bonds (Si-O-Si). The terminal thiol group provides a reactive site for the covalent attachment of biomolecules, nanoparticles, or other functional moieties.

Compared to its trimethoxy analog, 3-mercaptopropyltrimethoxysilane (MPTMS), 3-MPMDMS has two reactive methoxy groups. This difference in functionality can influence the rate of hydrolysis and condensation, as well as the degree of cross-linking on the surface, potentially leading to the formation of more defined and less cross-linked monolayers.

Key Properties of 3-MPMDMS:

| Property | Value |

| CAS Number | 31001-77-1[1] |

| Molecular Formula | C₆H₁₆O₂SSi[1] |

| Molecular Weight | 180.34 g/mol [1] |

| Appearance | Colorless transparent liquid[2] |

| Boiling Point | 96 °C at 30 mmHg[1] |

| Density | 1.0 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.45[1] |

| Solubility | Soluble in alcohol, slowly reacts with water[2] |

Applications in Research and Development

The unique properties of 3-MPMDMS make it a versatile tool for a variety of applications:

-

Biosensor Development: The thiol groups introduced onto a sensor surface can be used to immobilize gold nanoparticles, enzymes, antibodies, or nucleic acids for the development of highly sensitive and specific biosensors.

-

Drug Delivery: Nanoparticles functionalized with 3-MPMDMS can be used as drug carriers. The thiol groups can be used to attach targeting ligands or to form disulfide bonds for stimuli-responsive drug release.

-

Nanoparticle Functionalization: 3-MPMDMS is used to modify the surface of various nanoparticles (e.g., silica, gold, iron oxide) to improve their dispersibility in organic solvents, prevent aggregation, and provide a platform for further functionalization.

-

Adhesion Promotion: It can be used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates in composites and coatings.

-

Metal Surface Protection: The thiol group has a strong affinity for certain metal surfaces, providing a protective layer against corrosion.[2]

Experimental Protocols

The following are generalized protocols for the surface modification of common substrates using 3-MPMDMS. It is important to note that optimal conditions (e.g., concentration, reaction time, temperature) may vary depending on the specific substrate and desired surface coverage.

Protocol for Surface Modification of Glass or Silica Substrates

This protocol describes the modification of flat glass or silica surfaces to introduce thiol functional groups.

Materials:

-

Glass or silica substrates (e.g., microscope slides, silicon wafers with a native oxide layer)

-

This compound (3-MPMDMS)

-

Anhydrous toluene (B28343) or ethanol (B145695)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrates by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.

-

For a more rigorous cleaning and to generate surface hydroxyl groups, immerse the substrates in Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen gas.

-

Finally, bake the substrates in an oven at 110 °C for at least 1 hour to remove any residual water.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of 3-MPMDMS in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere.

-

Immerse the cleaned and dried substrates in the silane solution.

-

Allow the reaction to proceed for 2-16 hours at room temperature with gentle agitation. For a faster reaction, the temperature can be elevated to 50-70 °C.

-

-

Washing and Curing:

-

Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.

-

Sonicate the substrates in the rinsing solvent for 5-10 minutes to ensure complete removal of physisorbed molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

To promote the formation of stable siloxane bonds, cure the modified substrates in an oven at 110 °C for 30-60 minutes.

-

-

Characterization:

-

The success of the surface modification can be verified using various surface analysis techniques, such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR).

-

Protocol for Surface Modification of Nanoparticles

This protocol outlines the procedure for functionalizing nanoparticles (e.g., silica, iron oxide) with 3-MPMDMS in a solution-phase reaction.

Materials:

-

Nanoparticles (e.g., silica nanoparticles)

-